molecular formula C24H37N3O2 B5620109 N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide

N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide

Cat. No.: B5620109
M. Wt: 399.6 g/mol
InChI Key: RXERCABXMSOEOB-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a benzyl group, a pyrrolidine ring, an oxane ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine and piperidine intermediates, followed by their functionalization and coupling to form the final amide product. Common reagents used in these steps include benzyl bromide, oxane, and various amine and acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would then be purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or amide positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate or target molecule in the development of new organic compounds.

    Biology: Potential use in studying biological pathways and interactions due to its complex structure.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of other complex molecules or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include binding to active sites, modulating receptor activity, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide include other amides with complex ring structures, such as:

  • N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]butanamide
  • N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c28-24(25-22-10-13-26(19-22)18-21-4-2-1-3-5-21)7-6-20-8-14-27(15-9-20)23-11-16-29-17-12-23/h1-5,20,22-23H,6-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERCABXMSOEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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